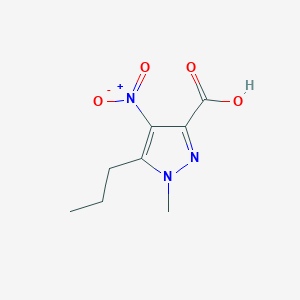

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C8H11N3O4. It is a yellow to orange solid that is slightly soluble in DMSO and methanol . This compound is known for its role as an intermediate in the production of various pharmaceuticals, including Sildenafil .

準備方法

The synthesis of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid typically involves the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out by adding a mixture of concentrated nitric acid and sulfuric acid to the starting material and heating the mixture at 100°C for 16 hours . The reaction mixture is then poured into ice water, and the resulting precipitate is collected by vacuum filtration and crystallized from acetone to obtain the final product with a yield of 79.6% .

化学反応の分析

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and alcohols. The major products formed from these reactions include amino derivatives, substituted pyrazoles, and esters .

科学的研究の応用

Medicinal Chemistry

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid has been studied for its potential pharmacological properties:

- Antimicrobial Activity : Research indicates that this compound shows promising antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary studies suggest that pyrazole derivatives can inhibit tumor growth by targeting specific cancer cell lines, highlighting the potential of this compound in cancer therapy.

| Property | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | Inhibits proliferation in certain cancer cell lines |

Agrochemicals

The compound has been evaluated for its use in agrochemical formulations:

- Herbicidal Activity : Studies have demonstrated that this compound exhibits herbicidal properties, potentially providing an environmentally friendly alternative to traditional herbicides.

| Application | Effectiveness |

|---|---|

| Herbicide | Effective against a range of weed species |

Material Science

In material science, the compound's unique chemical structure allows it to be utilized in the synthesis of novel materials:

- Polymer Additives : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.

| Material Type | Enhancement |

|---|---|

| Polymers | Improved mechanical strength and thermal resistance |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Herbicidal Potential

Research conducted at an agricultural university tested the herbicidal efficacy of this compound on common weed species. The findings revealed a notable reduction in weed biomass compared to untreated controls, indicating its potential as a new herbicide formulation.

作用機序

The mechanism of action of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid is primarily related to its role as an intermediate in the synthesis of bioactive compounds. The nitro group can undergo reduction to form amino derivatives, which can interact with various molecular targets and pathways in biological systems . These interactions can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes.

類似化合物との比較

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid: This compound lacks the nitro group, making it less reactive in certain chemical reactions.

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: This is a positional isomer with the nitro group at a different position, affecting its chemical properties and reactivity.

Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate: This ester derivative has different solubility and reactivity compared to the parent carboxylic acid.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various synthetic and research applications.

生物活性

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid (CAS No. 247583-71-7) is a compound belonging to the pyrazole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including relevant data, case studies, and research findings.

The compound has the molecular formula C₈H₁₁N₃O₄ and a molecular weight of 213.19 g/mol. It is characterized by a yellow to dark yellow solid appearance and has a melting point ranging from 124 to 127 °C. The structural features include a methyl group, a nitro group, and a propyl chain attached to the pyrazole ring, which may influence its biological properties.

Biological Activity Overview

Despite its structural complexity, documented research specifically addressing the biological activity of this compound remains limited. However, insights can be drawn from studies on structurally similar pyrazole derivatives that exhibit various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Potential

Recent advancements in drug design highlight the anticancer potential of pyrazole derivatives. For instance, several compounds have shown significant cytotoxic effects against various cancer cell lines:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | NCI-H460 | 42.30 |

| Compound C | Hep-2 | 3.25 |

These studies suggest that modifications in the pyrazole structure can lead to enhanced potency against cancer cells .

While specific mechanisms for this compound are not well-documented, related compounds have been shown to act through various pathways:

- Inhibition of Kinases : Many pyrazoles inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Induction of Apoptosis : Certain derivatives have demonstrated the ability to induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several case studies involving similar pyrazole compounds provide insight into potential activities:

- Study on Pyrazole Derivatives : A study evaluated the anticancer activity of several pyrazole derivatives against A549 lung cancer cells, revealing significant inhibition with some compounds achieving IC50 values as low as 0.39 µM .

- Inhibition Studies : Another investigation focused on the inhibition of Aurora-A kinase by pyrazole derivatives, with some compounds exhibiting IC50 values in the nanomolar range (e.g., 0.067 µM) .

Safety and Handling

Given its status as an organic compound with limited research data, standard laboratory safety practices should be adhered to when handling this compound. This includes using personal protective equipment (gloves, goggles) and working in a fume hood.

特性

IUPAC Name |

1-methyl-4-nitro-5-propylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-3-4-5-7(11(14)15)6(8(12)13)9-10(5)2/h3-4H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLDBZSMOABVNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=NN1C)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452164 |

Source

|

| Record name | 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247583-71-7 |

Source

|

| Record name | 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。